molecular formula C23H21ClN2O5 B11649604 (5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11649604
M. Wt: 440.9 g/mol
InChI Key: CEFOQIYFZDEIRR-LICLKQGHSA-N
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Description

(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzylidene group and subsequent functionalization with chloro, methoxy, and prop-2-en-1-yloxy groups. Common reagents used in these reactions include various chlorinating agents, methoxylating agents, and alkylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The unique combination of functional groups in (5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity allows for diverse interactions with molecular targets, setting it apart from similar compounds.

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

(5E)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H21ClN2O5/c1-5-8-31-20-18(24)11-15(12-19(20)30-4)10-17-21(27)25-23(29)26(22(17)28)16-7-6-13(2)14(3)9-16/h5-7,9-12H,1,8H2,2-4H3,(H,25,27,29)/b17-10+

InChI Key

CEFOQIYFZDEIRR-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC=C)OC)/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=O)NC2=O)C

Origin of Product

United States

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